
5-Isopropoxy-2-isopropylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Isopropoxy-2-isopropylphenol is a chemical compound with the molecular formula C12H18O2 It is a derivative of phenol, where the hydrogen atom in the hydroxyl group is replaced by an isopropoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropoxy-2-isopropylphenol typically involves the alkylation of 2-isopropylphenol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
化学反应分析
Types of Reactions
5-Isopropoxy-2-isopropylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated or nitrated phenolic derivatives.
科学研究应用
5-Isopropoxy-2-isopropylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 5-Isopropoxy-2-isopropylphenol involves its interaction with specific molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Isopropyl-5-methylphenol (Thymol): Known for its antimicrobial and antioxidant properties.
2-Isopropylphenol: Used in the synthesis of various organic compounds.
4-Isopropylphenol: Another phenolic compound with similar chemical properties.
Uniqueness
5-Isopropoxy-2-isopropylphenol stands out due to its unique isopropoxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C12H18O2 |
|---|---|
分子量 |
194.27 g/mol |
IUPAC 名称 |
2-propan-2-yl-5-propan-2-yloxyphenol |
InChI |
InChI=1S/C12H18O2/c1-8(2)11-6-5-10(7-12(11)13)14-9(3)4/h5-9,13H,1-4H3 |
InChI 键 |
ATEQCQSISALBHX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C=C(C=C1)OC(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl [6-(acetylamino)-4-formylpyridin-2-YL]methylcarbamate](/img/structure/B14850804.png)
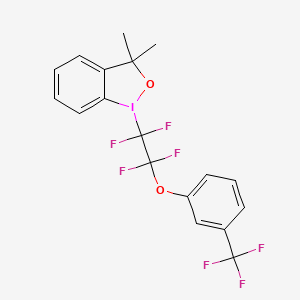
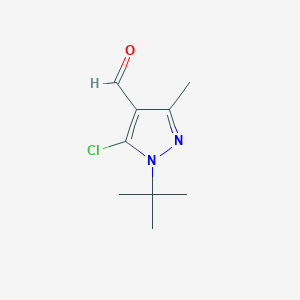
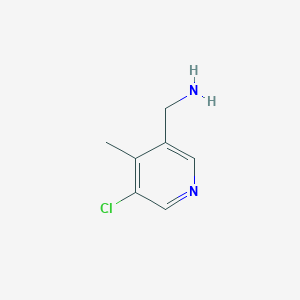

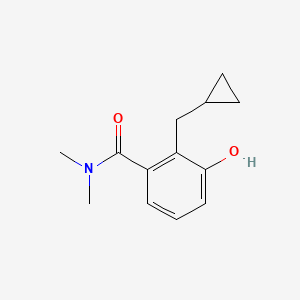


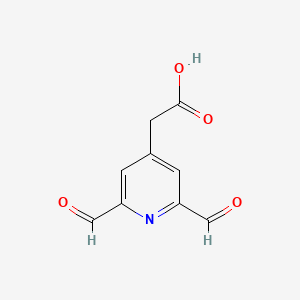
![2,2'-(Propane-2,2-diyl)bis(5-fluorobenzo[d]oxazole)](/img/structure/B14850864.png)
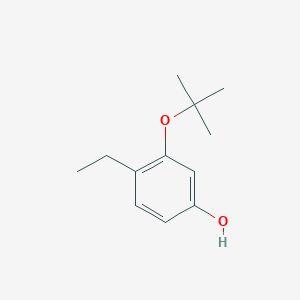

![5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-4aH-quinolin-2-one](/img/structure/B14850888.png)

